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Compound of Interest

Compound Name: Scopine

Cat. No.: B3395896 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Scopine is a bicyclic tropane alkaloid featuring a unique epoxy bridge.[1] Its

systematic name is (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-ol, with

the molecular formula C₈H₁₃NO₂.[1] This compound, which occurs naturally in plants like

Mandragora and Scopolia species, is a crucial intermediate in the synthesis of various

pharmaceutically important compounds, particularly anticholinergic agents.[1][2] Its rigid

structure, defined stereochemistry, and reactive epoxy and hydroxyl functional groups make it a

valuable chiral building block in medicinal chemistry and drug development.[1][3] These notes

provide an overview of key reactions, quantitative data, and detailed experimental protocols

involving scopine.

Key Reactions and Mechanisms
Scopine's reactivity is dominated by its two primary functional groups: the strained epoxide

and the secondary hydroxyl group.

Nucleophilic Epoxide Ring-Opening: The strained epoxy moiety is susceptible to ring-

opening by various nucleophiles. This reaction occurs regioselectively at the less substituted

C-7 position.[1] This pathway is fundamental for introducing diverse functionalities to the

tropane skeleton.

Esterification and Transesterification: The hydroxyl group at the C-3 position is a key site for

modification, most commonly through esterification.[4] This reaction is critical in the synthesis
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of many active pharmaceutical ingredients, such as the long-acting muscarinic antagonist

Tiotropium Bromide, where scopine is transesterified with methyl di(2-thienyl)glycolate.[5][6]

General Reaction Pathways of Scopine
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Caption: Key reaction pathways involving scopine's functional groups.

Quantitative Data Summary
The following table summarizes key quantitative data from studies of scopine-mediated

reactions.
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Reaction Type Parameter Value Conditions Reference

Epoxide Ring-

Opening

Rate Constant

(k)

2.4 × 10⁻⁴ M⁻¹

s⁻¹

With Chloride ion

in Methanol, 25

°C

[1]

Activation

Energy (Ea)
68.3 kJ mol⁻¹

With Chloride ion

in Methanol
[1]

Acid-Catalyzed

Hydrolysis

Pseudo-first

order rate

constant (k_obs)

3.8 × 10⁻³ s⁻¹ 0.1 M HCl, 25 °C [1]

[4+3]

Cycloaddition
Yield 78%

N-

methoxycarbonyl

pyrrole & 1,1,3,3-

tetrabromoaceto

ne

[1]

Transesterificatio

n
Yield 45% to 70%

Scopine + Methyl

di(2-

thienyl)glycolate

[5]

Purity of Product 98.5% to 99.5%
Crystallized

Scopine Ester I
[5]

Prodrug Activity IC50 65.42 nM/mL

Chlorambucil-

Scopine (CHLS)

in C6 glioma

cells

[7]

Experimental Protocols
Protocol 1: Laboratory Synthesis of Scopine via [4+3]
Cycloaddition
This protocol describes an efficient laboratory synthesis of scopine starting from N-

methoxycarbonylpyrrole.[1][2]
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[4+3] Cycloaddition:

Dissolve N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone in dichloromethane.

Cool the mixture to -78 °C.

Add aluminum chloride to catalyze the cycloaddition, yielding the bicyclic adduct. The

reaction typically achieves 78% efficiency with complete regioselectivity.[1]

Diastereoselective Reduction:

Dissolve the resulting adduct in toluene and cool to -40 °C.

Add diisobutylaluminum hydride (DIBAL-H) for a diastereoselective reduction of the

ketone, affording the alcohol intermediate.[1][2]

Epoxidation:

Perform a Prilezhaev epoxidation on the alcohol intermediate using trifluoroperacetic acid

to yield the final scopine product.[2]

Workflow: Scopine Synthesis via Cycloaddition

N-methoxycarbonylpyrrole +
1,1,3,3-tetrabromoacetone

[4+3] Cycloaddition
(DCM, -78°C, AlCl3)

Bicyclic Adduct
Reduction

(Toluene, -40°C, DIBAL-H)
Alcohol Intermediate

Epoxidation
(Trifluoroperacetic Acid)

Scopine

Workflow: Scopine Synthesis from Scopolamine

Scopolamine HBr
Trihydrate

Suspend in Ethanol
Cool to 0°C

Add NaBH4
(Portion-wise)

Warm to RT
Stir to Completion

Acidify with HCl
Scopine Salt

(Hydrochloride/Hydrobromide)
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Scopine's Role in Drug Development
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(Chiral Building Block)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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